

An In-depth Technical Guide to 11-Bromoundecyltrimethoxysilane (CAS: 17947-99-8)

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Compound of Interest

Compound Name: 11-Bromoundecyltrimethoxysilane

Cat. No.: B103482

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 11-

Bromoundecyltrimethoxysilane, a versatile bifunctional molecule crucial for advanced surface engineering and with significant potential in the realm of drug development. This document details its physicochemical properties, synthesis, and applications, with a focus on surface modification and bioconjugation.

Core Physicochemical Properties

11-Bromoundecyltrimethoxysilane is an organosilane characterized by a long alkyl chain functionalized with a terminal bromine atom and a trimethoxysilane head group. This unique structure allows it to act as a molecular bridge between inorganic substrates and organic or biological entities.



Property	Value	Reference(s)
CAS Number	17947-99-8	
Molecular Formula	C14H31BrO3Si	[1]
Molecular Weight	355.38 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[2]
Density	1.084 - 1.1 g/cm ³	[1][3]
Boiling Point	341.0 ± 15.0 °C at 760 mmHg	[1]
Flash Point	160.0 ± 20.4 °C	[1]
Refractive Index	1.453	[3]
Solubility	Soluble in acetone, ethanol,	[1]

Synthesis of 11-Bromoundecyltrimethoxysilane

The primary synthetic route to **11-Bromoundecyltrimethoxysilane** is through the hydrosilylation of **11-bromo-1-undecene** with trimethoxysilane, typically catalyzed by a platinum-based catalyst.

Experimental Protocol: Hydrosilylation of 11-bromo-1-undecene

Materials:

- 11-bromo-1-undecene
- Trimethoxysilane
- Platinum catalyst (e.g., Karstedt's catalyst, Speier's catalyst)
- Anhydrous toluene or pentane (reaction solvent)
- Inert gas (Argon or Nitrogen)



- Standard glassware for air-sensitive reactions (Schlenk line, septa, etc.)
- · Magnetic stirrer and heating mantle

Procedure:

- Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a
 magnetic stir bar, a reflux condenser, a dropping funnel, and an inert gas inlet. Maintain a
 positive pressure of argon or nitrogen throughout the reaction.
- Reagent Charging: To the flask, add 11-bromo-1-undecene and anhydrous toluene.
- Catalyst Addition: Introduce the platinum catalyst to the reaction mixture under a stream of inert gas.
- Addition of Hydrosilane: Slowly add trimethoxysilane to the stirred reaction mixture via the dropping funnel at room temperature. An exothermic reaction may be observed.
- Reaction Conditions: After the addition is complete, heat the reaction mixture to a specific temperature (e.g., 60-80 °C) and monitor the progress of the reaction by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. The catalyst can be removed by filtration through a short pad of silica gel or by treatment with activated carbon.
- Purification: Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield 11-Bromoundecyltrimethoxysilane as a clear liquid.

A flowchart for the synthesis of **11-Bromoundecyltrimethoxysilane**.

Surface Modification and Self-Assembled Monolayers (SAMs)

A primary application of **11-Bromoundecyltrimethoxysilane** is in the formation of self-assembled monolayers (SAMs) on hydroxylated surfaces such as silicon wafers, glass, and metal oxides.[2] The trimethoxysilane group hydrolyzes in the presence of trace water to form



reactive silanol groups, which then condense with surface hydroxyl groups to form a stable, covalently bound siloxane layer. The long alkyl chains pack together via van der Waals interactions, creating a dense, ordered monolayer with the terminal bromine atoms exposed at the surface.

Experimental Protocol: Formation of SAMs on a Silicon Wafer

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- Silicon wafers
- Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide -EXTREME CAUTION IS ADVISED)
- Deionized water
- Anhydrous toluene
- 11-Bromoundecyltrimethoxysilane solution in anhydrous toluene (e.g., 1-5 mM)
- Ethanol
- Nitrogen gas
- Oven

Procedure:

- Substrate Cleaning and Hydroxylation:
 - Cut silicon wafers to the desired size.
 - Immerse the wafers in piranha solution for 15-30 minutes to clean and hydroxylate the surface. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.



- Rinse the wafers thoroughly with deionized water and dry them under a stream of nitrogen.
- Further dry the wafers in an oven at 110 °C for at least 30 minutes.

SAM Deposition:

- Prepare a solution of 11-Bromoundecyltrimethoxysilane in anhydrous toluene in a clean, dry container.
- Immerse the cleaned and dried silicon wafers in the silane solution. To minimize water contamination, this step should be performed in a glovebox or under an inert atmosphere.
- Allow the self-assembly to proceed for a designated time, typically ranging from a few hours to 24 hours, at room temperature.
- Rinsing and Curing:
 - Remove the wafers from the silane solution and rinse them thoroughly with fresh toluene to remove any physisorbed molecules.
 - Further rinse the wafers with ethanol and dry them under a stream of nitrogen.
 - To enhance the covalent bonding and ordering of the monolayer, the coated wafers can be cured by baking in an oven at a specific temperature (e.g., 120 °C) for about an hour.

A workflow diagram for the formation of self-assembled monolayers.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

• ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy protons of the trimethoxysilane group as a singlet around 3.5 ppm. The long alkyl chain will exhibit a series of multiplets between approximately 0.6 and 1.8 ppm. The methylene protons adjacent to the bromine atom (-CH₂Br) would appear as a triplet around 3.4 ppm, and the methylene protons adjacent to the silicon atom (Si-CH₂-) would be observed as a triplet around 0.6-0.8 ppm.



• 13C NMR: The carbon NMR spectrum will show a peak for the methoxy carbons around 50 ppm. The carbons of the alkyl chain will resonate in the range of 14-34 ppm, with the carbon attached to the bromine being the most downfield in this range. The carbon attached to the silicon will be the most upfield.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of 11-

Bromoundecyltrimethoxysilane will display characteristic peaks for C-H stretching of the alkyl chain around 2850-2960 cm⁻¹. The Si-O-C stretching vibrations are expected in the region of 1080-1190 cm⁻¹. After the formation of a SAM on a silicon oxide surface, the disappearance of the Si-O-C peaks and the appearance of strong Si-O-Si stretching bands around 1000-1100 cm⁻¹ would indicate successful monolayer formation. The C-H stretching peaks of the alkyl chains in a well-ordered SAM will be sharp and at lower wavenumbers (e.g., ~2850 and ~2918 cm⁻¹) compared to a disordered layer.

Applications in Drug Development

The true potential of **11-Bromoundecyltrimethoxysilane** in drug development lies in its bifunctional nature. The trimethoxysilane group allows for the stable anchoring of the molecule to various inorganic surfaces, such as nanoparticles (e.g., silica, titania, iron oxide) or implantable devices. The terminal bromine atom serves as a versatile chemical handle for further functionalization through nucleophilic substitution reactions.

This functionality is particularly relevant for:

- Targeted Drug Delivery: Nanoparticles functionalized with 11Bromoundecyltrimethoxysilane can be further modified by attaching targeting ligands
 (e.g., antibodies, peptides, aptamers) that specifically recognize and bind to receptors
 overexpressed on cancer cells or other diseased tissues.[4][5] This is achieved by first
 converting the bromide to a more reactive group, such as an azide, which can then be used
 in "click" chemistry reactions to conjugate the targeting moiety.[6]
- Bioconjugation: The terminal bromine allows for the covalent attachment of a wide range of biomolecules, including drugs, proteins, and DNA.[7][8] This enables the creation of drug-carrier conjugates where the release of the drug can be controlled.



- Development of Biosensors and Diagnostic Devices: The ability to create well-defined functional surfaces is crucial for the development of sensitive and specific biosensors. The terminal bromine can be used to immobilize capture probes (e.g., antibodies, enzymes) onto the surface of a sensor chip.
- Improving Biocompatibility of Implants: Surface modification of biomedical implants with SAMs of 11-Bromoundecyltrimethoxysilane can be a first step to creating a more biocompatible surface by subsequently attaching passivating polymers like polyethylene glycol (PEG) or other bioactive molecules.[4]

Logical relationships in drug development applications.

Safety and Handling

11-Bromoundecyltrimethoxysilane is a chemical that should be handled with care in a well-ventilated area or fume hood. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It may be harmful if inhaled or ingested.[2] Specific toxicity data such as LD50 (the dose that is lethal to 50% of a test population) for this compound are not readily available in the provided search results. However, related organosilane compounds can be skin and eye irritants.

Hazard Statements:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/eye protection/face protection.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.



Conclusion

11-Bromoundecyltrimethoxysilane is a valuable chemical tool for researchers in materials science and drug development. Its ability to form robust, functionalizable self-assembled monolayers provides a powerful platform for creating sophisticated surfaces for a variety of biomedical applications. The terminal bromine atom opens up a wide range of possibilities for bioconjugation, enabling the attachment of targeting moieties, drugs, and other biomolecules. As the field of targeted therapeutics and advanced biomaterials continues to grow, the importance of versatile linker molecules like **11-Bromoundecyltrimethoxysilane** is set to increase. Further research into its specific applications in drug delivery systems is warranted to fully exploit its potential in developing next-generation therapies.

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